LmNADK1-IN-1 Exhibits 300-Fold Enhanced Inhibitory Potency Over Lead Compound NKI1
LmNADK1-IN-1 (compound MC1) demonstrates a 300-fold improvement in inhibitory potency against L. monocytogenes NADK1 compared to the previously reported lead compound NKI1 [1]. This represents the most potent in vitro inhibitor of LmNADK1 reported to date from this chemical series [1].
| Evidence Dimension | In vitro enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | NKI1 (lead compound) |
| Quantified Difference | 300-fold lower Ki (improved potency) |
| Conditions | In vitro enzyme assay using purified LmNADK1 in the presence of 1 mM NAD and 4 mM ATP. |
Why This Matters
This quantifiable potency advantage is critical for achieving robust target engagement at lower compound concentrations, minimizing potential off-target effects in cellular assays.
- [1] Paoletti J, Assairi L, Gelin M, Huteau V, Nahori MA, Dussurget O, Labesse G, Pochet S. Synthesis and structure-activity relationship studies of original cyclic diadenosine derivatives as nanomolar inhibitors of NAD kinase from pathogenic bacteria. Eur J Med Chem. 2023;245(Pt 1):114894. View Source
